![molecular formula C16H16ClN3O3 B2666820 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034254-90-3](/img/structure/B2666820.png)
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and agrochemicals.
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, appropriate safety measures should be taken while handling it.
Orientations Futures
The pyrrolidine ring, present in this compound, is a versatile scaffold for novel biologically active compounds . Therefore, it can guide medicinal chemists in the design of new compounds with different biological profiles . This suggests potential future directions in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as ethanol.
Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using 5-chloro-2-methoxybenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling of the Pyrrolidine and Pyridazine Rings: The final step involves the coupling of the pyrrolidine and pyridazine rings through an etherification reaction using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar pharmacological activities.
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activities.
Uniqueness
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to its specific combination of the pyridazine and pyrrolidine rings, along with the presence of the 5-chloro-2-methoxybenzoyl group
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-5-4-11(17)9-13(14)16(21)20-8-6-12(10-20)23-15-3-2-7-18-19-15/h2-5,7,9,12H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKRWPRIYLYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
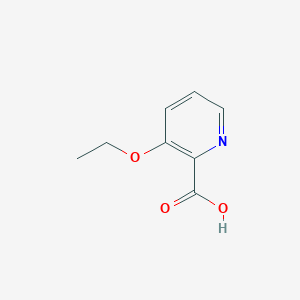


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2666742.png)
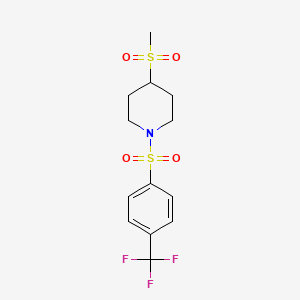
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one](/img/structure/B2666747.png)
![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2666749.png)
![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)
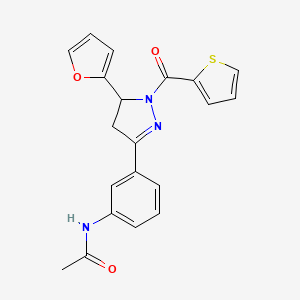
![2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2666756.png)
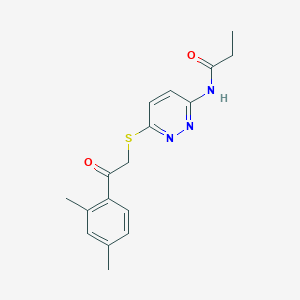
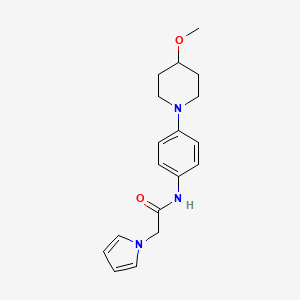
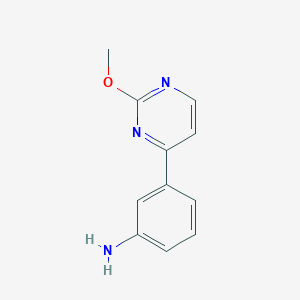
![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)
